molecular formula C23H25N3O2 B2978031 N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide CAS No. 2034542-58-8

N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide

Cat. No.: B2978031
CAS No.: 2034542-58-8
M. Wt: 375.472
InChI Key: VJAIZNKTSCSXHA-UHFFFAOYSA-N
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Description

N-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide is an organic compound featuring a propanamide backbone substituted with a [2,3'-bipyridin]-4-ylmethyl group and a 4-propoxyphenyl moiety. Structural determination of such compounds often relies on crystallographic tools like SHELX software, which is widely used for small-molecule refinement and structure solution .

Properties

IUPAC Name

3-(4-propoxyphenyl)-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-2-14-28-21-8-5-18(6-9-21)7-10-23(27)26-16-19-11-13-25-22(15-19)20-4-3-12-24-17-20/h3-6,8-9,11-13,15,17H,2,7,10,14,16H2,1H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAIZNKTSCSXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the bipyridine derivative, followed by the introduction of the propoxyphenyl group through a series of coupling reactions. The final step involves the formation of the propanamide linkage under specific reaction conditions, such as the use of amide coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to modify the bipyridine or propoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bipyridine moiety would yield N-oxides, while reduction could lead to the formation of partially or fully reduced derivatives.

Scientific Research Applications

N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide has several scientific research applications:

    Chemistry: It can be used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, such as in the treatment of certain diseases.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bipyridine moiety can coordinate with metal ions, potentially affecting various biochemical pathways.

Comparison with Similar Compounds

Key Structural Features of Analogues

The provided evidence lists several structurally related compounds (Table 1), which share core motifs such as propanamide, acetamide, or propanone backbones but differ in substituents.

Table 1: Structural Comparison of N-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide and Analogues

Compound ID/Name Core Structure Key Substituents Potential Functional Implications
Target Compound Propanamide [2,3'-Bipyridin]-4-ylmethyl, 4-propoxyphenyl Enhanced π-π stacking; moderate lipophilicity
744258-97-7 (Acetamide derivative) Acetamide Methoxyphenyl, piperidinylsulfonyl Polar sulfonyl group may increase solubility
748778-75-8 (Thienopyrimidinyl) Thienopyrimidinyl Ethyl, cyclohexyl, allyl Bulky groups may hinder membrane permeability
279672-29-6 (Propanone derivative) Propanone 1,1'-Biphenyl, 4-ethoxyanilino Ethoxy group enhances solubility vs. propoxy
71897-61-5 Phosphonium salt Triphenylphosphonium, 2-pyridinylmethyl Ionic character improves water solubility

Critical Substituent Analysis

  • Bipyridine vs. Pyridine/Phosphonium Groups: The bipyridine moiety in the target compound enables stronger π-π interactions compared to single pyridine (e.g., 71897-61-5) or non-aromatic cores. This could enhance binding to aromatic biological targets .
  • Propoxyphenyl vs.
  • Propanamide Backbone vs. Propanone/Thienopyrimidinyl: The propanamide structure offers hydrogen-bonding capability, unlike propanone or heterocyclic cores, which may affect target affinity .

Research Findings and Limitations

Crystallographic Insights

The use of SHELX software for such analyses underscores its role in resolving complex molecular architectures .

Biological Activity

N-([2,3'-bipyridin]-4-ylmethyl)-3-(4-propoxyphenyl)propanamide is a compound of significant interest due to its potential biological activities, particularly in the field of pharmacology. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications in biomedical research.

Chemical Structure and Synthesis

The compound features a bipyridine moiety linked to a propanamide structure with a propoxyphenyl group. The synthesis typically involves the following steps:

  • Formation of the Bipyridine Intermediate : The bipyridine moiety is synthesized through coupling reactions.
  • Amide Bond Formation : The intermediate is reacted with 3-(4-propoxyphenyl)propanoic acid under standard amide coupling conditions using reagents like EDCI and HOBt.

Anticonvulsant Properties

Recent studies have highlighted the anticonvulsant potential of compounds structurally related to this compound. For instance, derivatives of bipyridine have shown efficacy in various seizure models, indicating that modifications to the bipyridine structure can enhance anticonvulsant activity.

Table 1: Anticonvulsant Activity of Related Compounds

Compound NameModel UsedEfficacyReference
Compound AStrychnineHigh
Compound BPTZModerate
This compoundTBDTBDTBD

The mechanism underlying the anticonvulsant effects of bipyridine derivatives appears to involve modulation of sodium channels and GABAergic pathways. Compounds exhibiting polar substituents have been noted to promote sodium channel slow inactivation and inhibit Na+ currents at low concentrations, which is critical for reducing neuronal hyperexcitability.

Case Studies

  • Study on Bipyridine Derivatives : A study evaluated various bipyridine derivatives for their anticonvulsant properties using both MES (maximal electroshock) and PTZ (pentylenetetrazole) models. The results indicated that certain structural modifications significantly enhanced efficacy compared to established anticonvulsants like phenytoin and phenobarbital .
  • Comparative Analysis : Another investigation focused on the pharmacological profiles of different bipyridine analogs, revealing that compounds with specific substitutions exhibited superior protective indices against induced seizures in rodent models .

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